

2-Benzyloxy-4-iodophenol: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Benzyloxy-4-iodophenol

Cat. No.: B135325

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Introduction

2-Benzyloxy-4-iodophenol is a valuable bifunctional building block for medicinal chemistry and drug discovery. Its structure, featuring a protected phenol, an iodo-substituent, and a free phenol, offers multiple reaction sites for the strategic construction of complex molecular architectures. The benzyl ether serves as a common protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence. The iodo group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The free phenolic hydroxyl allows for further functionalization, for instance, through etherification or esterification.

This document provides detailed application notes and experimental protocols for the use of **2-benzyloxy-4-iodophenol** in the synthesis of medicinally relevant compounds.

Core Applications in Drug Discovery

The unique arrangement of functional groups in **2-benzyloxy-4-iodophenol** makes it an ideal starting material for the synthesis of a variety of bioactive molecules. Key therapeutic areas where this building block can be employed include oncology, endocrinology, and neurology.

Synthesis of Thyroid Hormone Analogs

The core structure of **2-benzyloxy-4-iodophenol** is reminiscent of the di-iodinated phenolic ring of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[1][2][3][4] This makes it an excellent precursor for the synthesis of novel thyroid hormone receptor (TR) agonists and antagonists. By utilizing the iodo group for coupling reactions to introduce the second aromatic ring and subsequent debenzylation, a variety of analogs can be accessed to probe the structure-activity relationships of TR ligands.

Development of Combretastatin Analogs

Combretastatins, such as Combretastatin A-4 (CA-4), are potent natural product inhibitors of tubulin polymerization with significant antitumor and anti-vascular properties.[5][6][7][8][9] The synthesis of CA-4 analogs often involves the coupling of two substituted phenyl rings. **2-Benzyloxy-4-iodophenol** can serve as a key intermediate for the "B-ring" of CA-4 analogs, where the iodo group facilitates coupling to a suitable "A-ring" partner, for example, via a Suzuki or Wittig reaction.

Access to Novel Kinase Inhibitors and Other Bioactive Scaffolds

The biaryl and aryl-alkyne motifs are prevalent in a wide range of kinase inhibitors and other biologically active molecules. The ability of **2-benzyloxy-4-iodophenol** to participate in cross-coupling reactions allows for the efficient construction of these privileged scaffolds. The resulting functionalized phenols can be further elaborated to generate libraries of compounds for high-throughput screening.

Data Presentation

The following tables summarize illustrative quantitative data for key reactions involving **2-benzyloxy-4-iodophenol** and the biological activity of resulting compounds. Note: The data presented is based on analogous reactions and compounds and should serve as a guideline for experimental design.

Table 1: Illustrative Yields for Cross-Coupling Reactions with **2-Benzyloxy-4-iodophenol** Analogs

Coupling Reaction	Coupling Partner	Catalyst System	Solvent	Temperature (°C)	Illustrative Yield (%)
Suzuki Coupling	Phenylboronic acid	$\text{Pd}(\text{PPh}_3)_4$ / K_2CO_3	Toluene/ H_2O	90	85-95
Suzuki Coupling	4-Formylphenyl boronic acid	$\text{PdCl}_2(\text{dppf})$ / K_3PO_4	1,4-Dioxane	100	80-90
Sonogashira Coupling	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI / TEA	THF	65	90-98
Sonogashira Coupling	1-Hexyne	$\text{Pd}(\text{OAc})_2$ / PPh_3 / CuI / Et_3N	DMF	80	85-95

Table 2: Illustrative Biological Activity of Compounds Derived from **2-Benzyloxy-4-iodophenol** Scaffolds

Compound Class	Target	Assay	IC_{50} (nM)
Thyroid Hormone Analog	Thyroid Hormone Receptor β	Competitive Binding Assay	10 - 500
Combretastatin A-4 Analog	Tubulin Polymerization	In vitro Polymerization Assay	5 - 100
Biaryl Kinase Inhibitor	Tyrosine Kinase (e.g., VEGFR2)	Kinase Activity Assay	20 - 1000

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-benzyloxy-4-iodophenol** with an arylboronic acid.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- **2-Benzyloxy-4-iodophenol**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equivalents)
- Solvent (e.g., Toluene/Ethanol/Water mixture)
- Schlenk flask or round-bottom flask with condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add **2-benzyloxy-4-iodophenol** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert atmosphere three times.
- Add the palladium catalyst under a positive flow of inert gas.
- Add the degassed solvent mixture.
- Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of **2-benzyloxy-4-iodophenol** with a terminal alkyne.^{[15][16][17][18][19]}

Materials:

- **2-Benzyloxy-4-iodophenol**
- Terminal alkyne (1.5 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%)
- Copper(I) iodide (CuI , 4 mol%)
- Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Solvent (e.g., THF or DMF)
- Schlenk flask
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add **2-benzyloxy-4-iodophenol** (1.0 eq), the palladium catalyst, and CuI .
- Evacuate and backfill the flask with an inert atmosphere three times.
- Add the degassed solvent and the base.
- Add the terminal alkyne (1.5 eq) dropwise via syringe.
- Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

- Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous NH_4Cl , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , concentrate, and purify by flash column chromatography.

Protocol 3: Debenzylation to Unveil the Phenolic Hydroxyl

This protocol describes a standard procedure for the removal of the benzyl protecting group to yield the free phenol.

Materials:

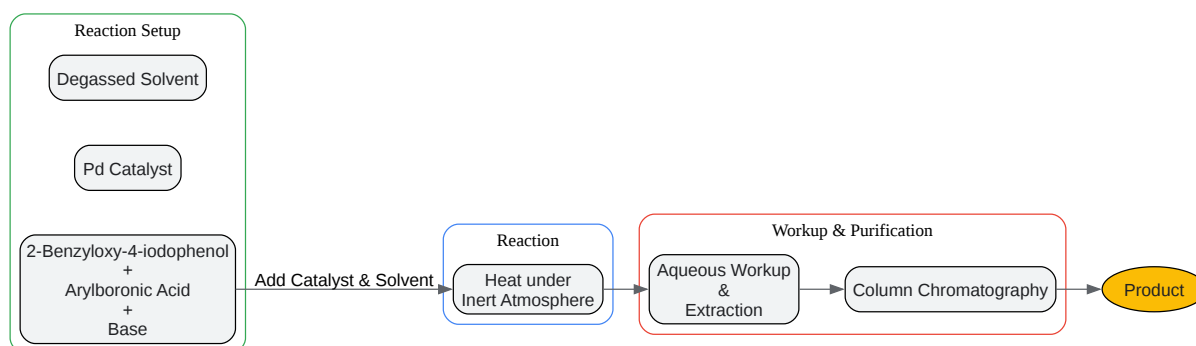
- Benzyloxy-containing compound
- Palladium on carbon (Pd/C, 10 wt%)
- Hydrogen source (e.g., H_2 gas balloon or ammonium formate)
- Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
- Round-bottom flask

Procedure (using H_2 gas):

- Dissolve the benzyloxy-containing compound in a suitable solvent in a round-bottom flask.
- Carefully add Pd/C (typically 5-10 mol% of palladium).
- Evacuate the flask and backfill with hydrogen gas (repeat three times).

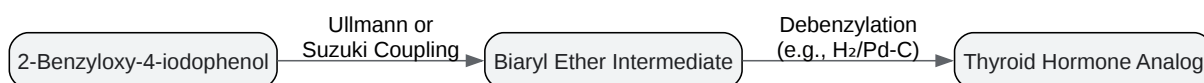
- Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can be further purified if necessary.

Visualizations



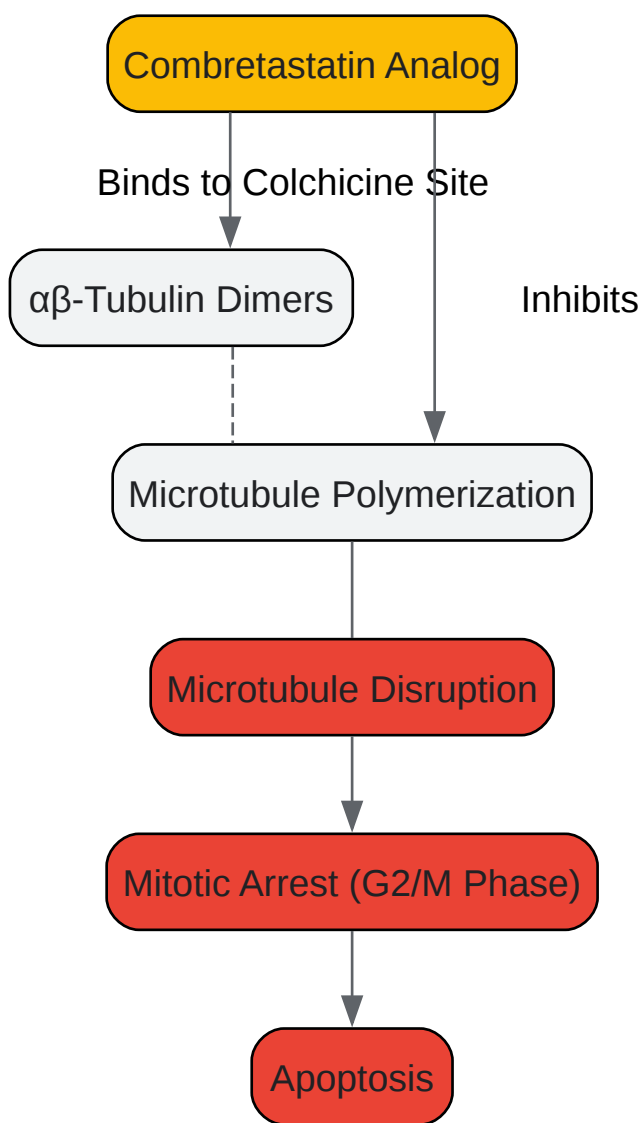
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Proposed synthetic pathway to thyroid hormone analogs.



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Caption: Signaling pathway of Combretastatin analogs.

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